Product packaging for (RS)-(Tetrazol-5-yl)glycine(Cat. No.:CAS No. 138199-51-6)

(RS)-(Tetrazol-5-yl)glycine

Numéro de catalogue: B1683113
Numéro CAS: 138199-51-6
Poids moléculaire: 143.10 g/mol
Clé InChI: UKBRUIZWQZHXFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Tetrazole Scaffold in Medicinal Chemistry and Drug Design

The tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. beilstein-journals.orgnih.gov Its unique physicochemical properties make it a valuable component in the design of new pharmaceutical agents. researchgate.netnih.govuq.edu.au More than twenty drugs approved by the FDA contain a tetrazole moiety, highlighting its importance in developing treatments for a wide array of diseases. bohrium.comnih.govcore.ac.uk

A primary reason for the widespread use of the tetrazole scaffold is its function as a bioisostere for the carboxylic acid group and the cis-amide group. bohrium.comresearchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring mimics the size, acidity, and hydrogen-bonding capabilities of a carboxylic acid. researchgate.netacs.orgresearchgate.net This substitution can lead to the discovery of more selective and potent drug candidates compared to the parent drug. researchgate.net For instance, the tetrazolate anion is similar to the carboxylate anion in its electrostatic potential and ability to form hydrogen bonds. researchgate.net This bioisosteric replacement is a widely used strategy in lead optimization to enhance a molecule's drug-like properties. bohrium.comhilarispublisher.com

Replacing a carboxylic acid group with a tetrazole ring is a key strategy for improving a drug candidate's metabolic stability. beilstein-journals.orgnih.govhilarispublisher.comresearchgate.net The tetrazole functional group is generally resistant to many of the metabolic pathways that would degrade a carboxylic acid, contributing to a longer half-life and improved pharmacokinetic profile. hilarispublisher.comresearchgate.net This enhancement of metabolic stability is a primary driver for continued research into tetrazole-containing compounds. hilarispublisher.com

The incorporation of the tetrazole scaffold into molecules has led to compounds with a vast range of pharmacological activities. researchgate.netbohrium.comresearchgate.netresearchgate.net Tetrazole derivatives have been developed and investigated for numerous therapeutic applications, including:

Antihypertensive agents researchgate.netresearchgate.net

Anticancer therapies researchgate.netbohrium.comresearchgate.net

Antiviral drugs bohrium.comresearchgate.netvu.edu.au

Antibacterial and Antifungal treatments researchgate.netbohrium.comresearchgate.net

Anti-inflammatory compounds researchgate.netresearchgate.net

Antiallergic medications researchgate.netresearchgate.net

Agents for neurological disorders bohrium.com

This versatility underscores the tetrazole ring's importance as a core structural motif in the development of new medicines for various diseases, including cancer, hypertension, and infections. researchgate.netnih.govuq.edu.au

Historical Context and Initial Characterization of (RS)-(Tetrazol-5-yl)glycine

The first synthesis of a tetrazole compound was reported in 1885 by the Swedish chemist J.A. Bladin. hilarispublisher.comvu.edu.au However, it wasn't until much later that the specific compound this compound, also known as D,L-(tetrazol-5-yl)glycine, was characterized for its pharmacological activity.

A pivotal 1991 study described the initial characterization of this compound as a structurally novel and highly potent agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors. nih.gov The research demonstrated that the compound could potently displace known NMDA receptor ligands from their binding sites on rat brain membranes. nih.govbiocrick.com It was found to be significantly more potent than NMDA itself as a depolarizing agent in rat cortical slices and, unlike other agonists, induced rapid receptor-mediated neurotoxicity. nih.govbiocrick.com This initial characterization established this compound as a highly selective and powerful tool for probing NMDA receptor function. nih.govbiocrick.com

Overview of this compound as a Mechanistic Research Tool

This compound is primarily valued in academic research as a selective agonist for NMDA receptors. biocrick.comrndsystems.comebiohippo.commedchemexpress.com These receptors are crucial for synaptic plasticity, learning, and memory, but are also involved in excitotoxicity—a process where excessive nerve cell stimulation leads to cell damage or death. ebiohippo.comnih.gov

The compound's high potency, approximately 20 times greater than NMDA, allows researchers to selectively activate these receptors to study their function and downstream cellular effects. biocrick.comrndsystems.com Research has shown that this compound potently displaces NMDA receptor-specific ligands and activates NMDA receptor channels, while showing negligible activity at other glutamate (B1630785) receptor subtypes like AMPA and kainate receptors. nih.govbiocrick.com This selectivity makes it an invaluable tool for differentiating the effects of NMDA receptor activation from those of other excitatory pathways. biocrick.com It has been used in both in vitro studies, such as patch-clamp experiments on cultured neurons, and in vivo studies, where its administration can induce seizures, to investigate the physiological and pathological roles of NMDA receptors. nih.govnih.gov

Research Data Tables

Binding Affinity of this compound at Glutamate Receptors

The following table summarizes the inhibitory concentration (IC₅₀) values, which represent the concentration of this compound required to inhibit 50% of the binding of specific radioligands to their receptors in rat brain membranes. Lower values indicate higher binding affinity.

Receptor SubtypeRadioligandIC₅₀ (nM)Reference
NMDA [³H]CGS1975598 nih.govbiocrick.com
NMDA [³H]glutamate36 nih.govbiocrick.comebiohippo.com
AMPA [³H]AMPA> 30,000 nih.govbiocrick.com
Kainate [³H]kainate> 30,000 nih.govbiocrick.com
Glycine (B1666218) Site (NMDA) [³H]glycine> 30,000 nih.govbiocrick.com

Data derived from studies on rat brain membranes.

Agonist Activity of this compound at NMDA Receptor Subunits

This table shows the effective concentration (EC₅₀) of this compound required to elicit 50% of the maximal response at different NMDA receptor subunit combinations.

Receptor Subunit CombinationEC₅₀Reference
GluN1/GluN2A 1.7 µM ebiohippo.commedchemexpress.com
GluN1/GluN2D 99 nM medchemexpress.com

Data derived from in vitro studies on recombinant receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N5O2 B1683113 (RS)-(Tetrazol-5-yl)glycine CAS No. 138199-51-6

Propriétés

IUPAC Name

2-amino-2-(2H-tetrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBRUIZWQZHXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897242
Record name 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138199-51-6
Record name α-Amino-2H-tetrazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138199-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrazol-5-yl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9YSJ8VXX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions

N-Methyl-D-Aspartate Receptor Agonist Activity

(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective agonist at the NMDA receptor. nih.govwikipedia.org Its interaction with the receptor initiates a cascade of events that lead to neuronal excitation.

Research has consistently demonstrated that this compound exhibits a significantly higher potency than the endogenous agonist glutamate (B1630785) and the prototypical agonist NMDA. wikipedia.orgnih.gov In vitro studies have shown it to be approximately 20 times more active than NMDA. Furthermore, in vivo studies in adult rats have indicated that it can be up to 500 times more potent than NMDA, and in neonatal rats, around 150 times more potent. nih.gov This remarkable potency underscores its efficacy in activating the NMDA receptor. nih.gov

Comparative Potency of NMDA Receptor Agonists
CompoundRelative Potency to NMDAAnimal Model
This compound~20x more activeIn vitro
This compound~500x more potentAdult Rat (in vivo)
This compound~150x more potentNeonatal Rat (in vivo)

NMDA receptors are heterotetrameric protein complexes typically composed of two GluN1 subunits and two GluN2 subunits. tocris.com The binding of the primary agonist, glutamate, occurs at the orthosteric binding site located on the GluN2 subunits. tocris.com As a structural analogue of glutamate, this compound also exerts its agonist effects by binding to this same orthosteric site. This is evidenced by its ability to potently displace the binding of radiolabeled glutamate and other competitive NMDA receptor antagonists. nih.gov The high affinity of this compound for this site contributes to its potent agonist activity. nih.gov

The activation of the NMDA receptor ion channel is a complex process that requires the simultaneous binding of two different agonists: a glutamate-site agonist and a glycine-site co-agonist (glycine or D-serine). tocris.com this compound fulfills the role of the glutamate-site agonist. Upon its binding to the GluN2 subunit, and with the concurrent binding of a co-agonist to the GluN1 subunit, the receptor undergoes a conformational change. This change leads to the opening of the integral ion channel, allowing for the influx of cations, most notably Ca²⁺, into the neuron. The greater affinity and efficacy of this compound at the glutamate binding site, when compared to other agonists, is believed to be the basis for its potent excitotoxic effects. nih.gov

Subunit Selectivity of NMDA Receptor Activation

The NMDA receptor family is diverse, with four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) that can be incorporated into the receptor complex. tocris.com The specific GluN2 subunit present determines the pharmacological and biophysical properties of the receptor.

This compound demonstrates a notable preference for NMDA receptors containing the GluN2D subunit. Studies have reported its half-maximal effective concentration (EC₅₀) for activating GluN1/GluN2D receptors to be 99 nM, while for GluN1/GluN2A receptors, the EC₅₀ is 1.7 µM. medchemexpress.com This indicates a significantly higher potency at GluN2D-containing receptors. While the precise affinity for GluN2B and GluN2C subunits is not as extensively documented in readily available literature, the established data points to a clear hierarchical preference in its agonist activity.

EC₅₀ Values of this compound at Different NMDA Receptor Subunits
NMDA Receptor Subunit CombinationEC₅₀
GluN1/GluN2D99 nM
GluN1/GluN2A1.7 µM

Allosteric Modulation and Receptor Complexity in the Presence of this compound

This compound is recognized as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors critical for excitatory neurotransmission in the central nervous system. medchemexpress.comwikipedia.org While primarily characterized by its activity at the glutamate binding site, its interaction with the NMDA receptor highlights the intricate nature of receptor modulation, which includes allosteric mechanisms.

The NMDA receptor itself is a complex heterotetrameric assembly, typically composed of two GluN1 subunits and two GluN2 subunits. jneurosci.orgtocris.com For the receptor's ion channel to open, simultaneous binding of two co-agonists is required: glutamate binds to the GluN2 subunit, and glycine (B1666218) or D-serine binds to the GluN1 subunit. jneurosci.orgtocris.com The glycine binding site is often referred to as an allosteric site because its occupancy modulates the receptor's response to glutamate. pnas.orgleblogdebenari.com Therefore, ligands that interact with the glycine site can be considered allosteric modulators of glutamate's function.

The pharmacological activity of this compound is complex. It is a structural analog of glycine but acts as a potent agonist at the NMDA receptor, exhibiting higher potency than NMDA itself. wikipedia.orgnih.gov Research indicates that it potently displaces binding at the NMDA receptor. medchemexpress.comnih.gov The interaction of this compound with the receptor complex demonstrates subunit selectivity, showing different potencies for receptors containing different GluN2 subunits. For instance, it has a significantly higher potency for GluN1/GluN2D receptors compared to GluN1/GluN2A receptors. medchemexpress.com This subunit specificity is a key aspect of receptor complexity and suggests that the compound can differentially modulate neuronal circuits depending on the specific NMDA receptor subtypes expressed.

Detailed research findings have quantified the interaction of this compound with the NMDA receptor complex, providing insights into its potent effects.

Interactive Data Table: Pharmacological Profile of this compound at NMDA Receptors

ParameterLigand DisplacedPreparationValue
IC₅₀[³H]CGS19755Rat brain membranes98 ± 7 nM
IC₅₀[³H]glutamateRat brain membranes36 ± 18 nM
EC₅₀GluN1/GluN2A Receptors1.7 µM
EC₅₀GluN1/GluN2D Receptors99 nM

Neurobiological Effects and Excitotoxicity Mechanisms

Role as a Potent Excitotoxin and Convulsant

(RS)-(Tetrazol-5-yl)glycine is recognized for its robust excitotoxic and convulsant properties, stemming from its potent activation of NMDA receptors. wikipedia.orgnih.gov

In preclinical studies, this compound is a highly potent convulsant. nih.gov When administered to larval zebrafish, it is used as a convulsant compound for modeling seizures. nih.gov Studies in mice have also utilized this compound to induce seizure activity for neuroanatomical analysis. unc.edu The compound's ability to induce tonic-clonic seizures highlights its powerful excitatory effects. unc.edu

The electrographic signatures of seizures induced by this compound in larval zebrafish have been characterized to expand the understanding of its translational potential as a model for studying seizures and epilepsy. nih.goveneuro.org These studies analyze local field potentials (LFPs) to assess changes in brain activity and identify specific neurophysiological features of drug-induced seizures. nih.gov

Preclinical Model Effect of this compound Key Findings
Larval ZebrafishInduction of seizuresUsed as a model convulsant to study electrographic signatures of seizures. nih.gov
MiceInduction of tonic-clonic seizuresEnables neuroanatomical analysis of brain regions involved in seizure activity. unc.edu
Neonatal RatsPotent convulsant activityDemonstrates high in vivo potency in inducing seizures. nih.gov

The excitotoxic potency of this compound is attributed to its high affinity and efficacy at the NMDA receptor. nih.gov This potent activation leads to excessive neuronal stimulation and subsequent cell death, a process known as excitotoxicity. nih.govtermedia.pl Direct injection of potent glutamate (B1630785) receptor agonists like this compound into specific brain regions can cause rapid degeneration of intrinsic neurons while sparing axons passing through the area, creating targeted excitotoxic lesions. frontiersin.org

In studies using adult rats, intrastriatal injections of this compound resulted in significant losses of striatal neurons. nih.gov Similarly, in neonatal rats, it produced considerable brain damage. nih.gov The remarkable in vivo potency of this compound in producing excitotoxic lesions makes it a critical agent for investigating the role of NMDA receptor-mediated excitotoxicity in various brain pathologies. nih.gov

Cellular and Molecular Responses to this compound Exposure

Exposure to this compound triggers a cascade of cellular and molecular events, primarily initiated by excessive calcium influx through NMDA receptors.

The activation of NMDA receptors by agonists like this compound leads to the opening of ion channels that are highly permeable to calcium ions (Ca²⁺). plos.orgnih.gov This results in a significant and rapid influx of Ca²⁺ into the neuron. researchgate.net While essential for normal synaptic plasticity, excessive Ca²⁺ influx, as induced by potent agonists, triggers excitotoxic cascades. nih.govnih.gov This calcium overload can activate a host of downstream enzymes and pathways that contribute to neuronal damage and death. nih.gov The expression of NMDA receptor subunits can be regulated by the intracellular Ca²⁺ concentration, particularly the calcium entering through the NMDA receptor ion channels. nih.gov

The intense neuronal activation caused by this compound leads to changes in gene expression. One of the most well-studied immediate-early genes is c-Fos. The protein product, Fos, is often used as a marker for neuronal activation. nih.gov Studies in mice have shown that administration of this compound induces Fos protein expression in a neuroanatomically selective manner. unc.edu For instance, after administration of seizure-inducing doses, significant Fos induction is observed in various brain regions, including the hippocampus, amygdala, cerebral cortical regions, lateral septum, nucleus of the solitary tract, and medial hypothalamic regions. unc.edu

Another key enzyme modulated by NMDA receptor activity is Cyclooxygenase-2 (COX-2). While synaptic NMDA receptor stimulation can enhance neuronal COX-2 expression, which is involved in physiological functions, excitotoxic events can drive COX-2 induction through abnormal synaptic network excitability. nih.gov Pathological COX-2 signaling, associated with conditions like stroke and epilepsy, is thought to require specific spatiotemporal NMDA receptor stimulation, which can be mimicked by potent agonists. nih.gov

Gene/Protein Modulation by this compound Functional Implication
c-FosInduction of expression in various brain regions. unc.eduMarker of neuronal activation following excitotoxic stimulation. nih.gov
Cyclooxygenase-2 (COX-2)Potential for induction through abnormal synaptic network excitability. nih.govImplicated in both physiological neuronal functions and pathological neuroinflammatory processes. nih.gov

Neuroinflammatory and Neuroprotective Pathways in Response to Excitotoxicity

Excitotoxicity is a complex process that also involves neuroinflammatory and neuroprotective responses. The excessive activation of glutamate receptors can trigger inflammatory cascades. nih.gov This can involve the activation of microglia and the production of inflammatory mediators.

Conversely, the brain also initiates neuroprotective mechanisms to counteract excitotoxic damage. The stimulation of synaptic NMDA receptors, under certain conditions, can induce neuroprotective pathways. nih.gov However, the overwhelming insult caused by a potent excitotoxin like this compound often surpasses these protective capacities. Research into the signaling pathways and cellular events governing excitotoxic neuronal death aims to identify novel therapeutic approaches for neuroprotection. nih.gov Understanding the intricate balance between excitotoxic damage and endogenous protective responses is crucial for developing strategies to mitigate neuronal loss in various neurological disorders.

Endothelial Cyclooxygenase-2 (COX-2) Mediated Neuroprotection

Research has illuminated a neuroprotective role for endothelial cyclooxygenase-2 (COX-2) in the context of excitotoxic brain injury induced by this compound. A pivotal study demonstrated that the intracerebral administration of this excitotoxin resulted in exacerbated neural damage in a mouse model where endothelial COX-2 was specifically deleted (Tie2Cre COX-2flox/flox mice) nih.gov. This finding strongly suggests that the presence and activity of COX-2 in the brain's endothelial cells are crucial for mitigating the neurotoxic effects of potent NMDA receptor agonists like this compound. The endothelium, therefore, appears to be a key player in the neuroprotective response to excitotoxic insults.

The mechanism of this neuroprotection is linked to the enzymatic function of COX-2, which is involved in the synthesis of prostanoids. In response to the excitotoxic challenge posed by this compound, endothelial COX-2 likely initiates a signaling cascade that ultimately confers protection to the surrounding neural tissue. The absence of this enzyme in the specialized mouse model removes this protective pathway, leading to more severe brain lesions.

Role of Prostacyclin (PGI2) Production and Signaling in Brain Injury Models

Further investigation into the COX-2 mediated neuroprotection has identified prostacyclin (PGI2) as a key downstream mediator. In wild-type mice, the administration of this compound into the striatum was shown to induce the production of PGI2 nih.gov. Conversely, in mice lacking endothelial COX-2, this induction of PGI2 was absent, directly linking endothelial COX-2 activity to PGI2 synthesis in response to excitotoxic stimulation nih.gov.

The significance of this PGI2 production is underscored by experiments where its synthesis was inhibited. In wild-type mice, the inhibition of prostacyclin synthase led to an exacerbation of the brain lesions induced by this compound nih.gov. This indicates that PGI2 plays a direct role in protecting the brain from excitotoxic damage. The signaling pathway initiated by PGI2 likely involves its interaction with specific receptors on neural or glial cells, triggering intracellular events that enhance cellular resilience to the excitotoxic cascade.

Experimental ConditionKey FindingImplication
This compound administration in wild-type miceInduction of Prostacyclin (PGI2) production.PGI2 is part of the natural neuroprotective response to excitotoxicity.
This compound administration in endothelial COX-2 deleted miceAbsence of PGI2 induction.Endothelial COX-2 is essential for PGI2 synthesis in this context.
Inhibition of PGI2 synthase in wild-type mice + this compoundExacerbated brain lesions. nih.govPGI2 has a direct neuroprotective effect against excitotoxic injury.

Antagonism of this compound-Induced Effects by Modulators (e.g., Suramin)

Suramin (B1662206), a non-selective P2 purinergic receptor antagonist, has been investigated for its ability to modulate the effects of this compound. Research has shown that suramin can antagonize the NMDA receptor nih.gov. In vivo studies have demonstrated that intracerebroventricular injections of suramin were effective in antagonizing the convulsive effects induced by this compound in rats nih.gov. This suggests that suramin can interfere with the initial excitatory actions of this potent NMDA agonist.

However, the protective effects of suramin appear to be limited. While it could prevent the convulsive seizures, the same study found that suramin did not prevent the neurotoxic lesions in the hippocampus that were caused by the administration of this compound nih.gov. This distinction is critical, as it suggests that the mechanisms underlying the acute excitatory effects (convulsions) and the subsequent neuronal death (neurotoxicity) may be dissociable and that suramin's antagonistic action at the NMDA receptor is not sufficient to halt the entire excitotoxic cascade leading to cell death in this model. Increasing the dose of suramin was not a viable option as it led to severe respiratory depression and death nih.gov.

ModulatorEffect on this compound-Induced ConvulsionsEffect on this compound-Induced Neurotoxic Lesions
SuraminAntagonized convulsive effects. nih.govDid not prevent neurotoxic lesions in the hippocampus. nih.gov

Applications in Preclinical Research Models

In Vivo Models of Neurological Dysregulation

The compound's ability to potently stimulate NMDA receptors has led to its use in creating animal models that mimic conditions of neuronal hyperexcitability, such as seizures and excitotoxic injury.

Seizure Induction Models in Larval Zebrafish and Rodents for Neuropharmacology Research

(RS)-(tetrazol-5-yl)glycine has been established as a potent convulsant agent in rodent models. wikipedia.org In neonatal rats, it has been shown to induce seizures, an effect that can be selectively counteracted by both competitive and non-competitive NMDA receptor antagonists. nih.gov This demonstrates its utility in creating a specific, mechanism-based model of seizures driven by NMDA receptor over-activation.

Further studies in a genetic mouse model with reduced NMDA receptor (NR1 subunit) function were conducted to examine seizure sensitivity to this compound, referred to in the study as TZG. nih.gov Researchers administered threshold seizure-inducing doses to both wild-type mice and the genetically modified mice. nih.gov The study also involved a neuroanatomical analysis of Fos protein induction, a marker of neuronal activity, following the administration of seizure-threshold doses. nih.gov While there was no significant difference in seizure sensitivity between the two genotypes, the patterns of Fos induction varied, with regions like the hippocampus and amygdala showing lower induction in the mutant mice. nih.gov

While larval zebrafish are a widely used model for studying epilepsy and seizure-like behaviors, typically using convulsants like pentylenetetrazol (PTZ), mdpi.complos.orgplos.orgmdpi.com the reviewed scientific literature did not provide specific examples of this compound being used to induce seizures in this particular model system.

Models of Pharmacological Excitotoxic Brain Injury for Investigating Neurodegeneration

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a key area of neurodegeneration research. This compound serves as a powerful tool to induce excitotoxic lesions in the brain due to its high potency as an NMDA receptor agonist. wikipedia.org

Research has demonstrated its efficacy in producing brain lesions in both adult and neonatal rats. When injected directly into the striatum of adult rats, this compound caused significant loss of both GABAergic and cholinergic neurons. wikipedia.org In neonatal rats, similar injections resulted in significant brain damage, evidenced by subsequent reductions in brain weight. wikipedia.org The compound's potency in these models is substantially higher than that of other NMDA agonists.

Comparative Excitotoxic Potency of NMDA Receptor Agonists in Rats
Animal ModelCompoundRelative Potency vs. This compound
Adult Ratcis-methanoglutamate~100 times less potent
NMDA~500 times less potent
Neonatal Ratcis-methanoglutamate~50 times less potent
NMDA~150 times less potent

This table summarizes the relative potency of different NMDA receptor agonists in causing excitotoxic brain injury in rat models, based on data from Schoepp et al. (1994). wikipedia.org

The remarkable in vivo potency of this compound makes it a useful agent for further investigation into NMDA receptor-mediated excitotoxicity in various brain pathologies. wikipedia.org

In Vitro Experimental Paradigms for Receptor Characterization

In addition to its use in whole-animal models, this compound is employed in controlled in vitro settings to dissect the specific properties of NMDA receptors.

Patch-Clamp Electrophysiology for Analyzing NMDA Channel Openings and Kinetics

Patch-clamp electrophysiology is a fundamental technique for studying ion channels, including the NMDA receptor. This method allows for the direct measurement of ion flow through channels and provides insights into their kinetics, such as opening and closing rates. nih.govnih.govgrantome.com While this compound is used in electrophysiological studies to induce depolarization in preparations like rat cortical slices, nih.gov specific studies focusing on its use to analyze the detailed kinetics of NMDA channel openings were not prominent in the reviewed literature. Such research generally employs various agonists and antagonists to probe the channel's function under different conditions. nih.govcriver.com

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a crucial in vitro technique used to determine the affinity of a compound for a specific receptor. These experiments use a radioactively labeled compound (radioligand) that binds to the receptor. A test compound is then added to see how effectively it competes with the radioligand for the binding site, which allows for the calculation of its binding affinity.

This compound has been characterized using this method to determine its binding affinity and selectivity for the NMDA receptor. Studies using rat brain membranes have shown that it potently displaces radioligands that bind to the NMDA receptor. nih.gov For example, it effectively displaces ligands like [3H]CGS19755 and [3H]glutamate. nih.gov In contrast, it shows negligible ability to inhibit the binding of ligands for other glutamate receptor subtypes, such as AMPA and kainate receptors, demonstrating its high selectivity for the NMDA receptor. nih.gov

Binding Affinity of this compound at Glutamate Receptor Subtypes
Receptor Site (Radioligand)IC₅₀ (nM)Selectivity Profile
NMDA ([³H]glutamate)36 ± 18High Affinity
NMDA ([³H]CGS19755)98 ± 7
AMPA ([³H]AMPA)> 30,000Low Affinity
Kainate ([³H]kainate)> 30,000
Glycine (B1666218) ([³H]glycine)> 30,000

This table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound at different glutamate receptor binding sites, indicating its high selectivity for the NMDA receptor. Data sourced from Schoepp et al. (1991). nih.gov

Investigations in Peripheral Systems

The vast majority of research on this compound focuses on its effects within the central nervous system, owing to the high concentration and critical roles of NMDA receptors in the brain. A review of the available scientific literature did not yield specific studies detailing investigations of this compound in peripheral systems.

Assessment of Cardiac N-Methyl-D-Aspartate Receptors in Heart Conditioning Studies

The role of cardiac N-methyl-D-aspartate (NMDA) receptors in the context of heart conditioning has been a subject of preclinical investigation, with this compound being utilized as a potent agonist to probe the function of these receptors. mdpi.commdpi.comnih.gov A key study on isolated rat hearts subjected to ischemia and reperfusion aimed to determine the effects of preconditioning and postconditioning with NMDA receptor agonists and antagonists on cardiac function and oxidative stress. mdpi.commdpi.comnih.gov

In this research, this compound was used as a highly potent NMDA receptor agonist to modulate receptor activity before (preconditioning) and after (postconditioning) a period of induced global ischemia. mdpi.com The study meticulously measured several cardiodynamic parameters and biomarkers of oxidative stress to evaluate the impact of NMDA receptor activation by this compound on the heart's response to ischemic injury. mdpi.commdpi.comnih.gov

The findings from this study provide insights into the complex role of NMDA receptors in the heart. When administered during preconditioning, this compound led to notable changes in cardiac contractility and pressure. Specifically, a statistically significant decrease was observed in the maximum rate of pressure development (dp/dt max) and the systolic left ventricular pressure (SLVP) during the reperfusion period compared to the control group. However, other parameters such as the minimum rate of pressure development (dp/dt min), diastolic left ventricular pressure (DLVP), heart rate (HR), and coronary flow (CF) did not show statistically significant alterations in the preconditioning group treated with this compound.

In the postconditioning phase, the application of this compound resulted in a significant decrease in both dp/dt max and SLVP, while also causing a significant increase in DLVP. The heart rate and coronary flow were not significantly affected in this group. These results suggest that the activation of NMDA receptors by this compound during both preconditioning and postconditioning has a discernible impact on the mechanical function of the heart following an ischemic event.

From an oxidative stress perspective, the study measured the release of several biomarkers from the heart. In the preconditioning group, this compound did not cause a statistically significant change in the levels of superoxide (B77818) anion radical (O2-), hydrogen peroxide (H2O2), or nitrites (NO2-). Conversely, when administered during postconditioning, this compound led to a statistically significant increase in the release of superoxide anion radical and hydrogen peroxide, while the levels of nitrites remained unchanged. This indicates that activating NMDA receptors with this compound after ischemia may exacerbate oxidative stress.

The detailed results of the cardiodynamic parameters and oxidative stress markers for the this compound treatment groups are presented in the tables below.

Cardiodynamic Parameters Following Treatment with this compound

Treatment GroupParameter5 min10 min15 min20 min25 min30 min
Preconditioning
dp/dt max (mmHg/s)2041.67±150.312125.00±158.482175.00±169.652216.67±169.472250.00±170.782266.67±171.73
dp/dt min (mmHg/s)-1158.33±81.93-1233.33±82.37-1258.33±86.08-1283.33±87.49-1291.67±88.19-1300.00±87.23
SLVP (mmHg)71.33±4.1173.17±4.0274.00±4.1674.83±4.1475.17±4.2375.50±4.23
DLVP (mmHg)10.33±2.199.67±2.159.33±2.119.00±2.078.83±2.048.67±2.02
HR (beats/min)240.83±10.45239.17±10.11238.33±9.99237.50±9.89236.67±9.81235.83±9.74
CF (ml/min)9.17±0.489.33±0.499.50±0.509.67±0.519.83±0.5210.00±0.53
Postconditioning
dp/dt max (mmHg/s)1650.00±112.501708.33±116.141750.00±119.051783.33±121.241808.33±122.941825.00±124.08
dp/dt min (mmHg/s)-1000.00±68.47-1058.33±72.44-1083.33±74.15-1108.33±75.86-1125.00±76.99-1133.33±77.56
SLVP (mmHg)60.83±3.4862.50±3.5863.67±3.6564.67±3.7165.33±3.7565.83±3.78
DLVP (mmHg)13.33±2.8512.67±2.7112.17±2.6011.83±2.5311.50±2.4611.33±2.42
HR (beats/min)235.00±9.57233.33±9.51232.50±9.47231.67±9.44230.83±9.40230.00±9.37
CF (ml/min)8.83±0.469.00±0.479.17±0.489.33±0.499.50±0.509.67±0.51

Statistically significant difference (p < 0.05) compared to the control group. Data is presented as mean ± standard error of the mean.

Oxidative Stress Biomarkers Following Treatment with this compound

Treatment GroupO2- (nmol/ml)H2O2 (nmol/ml)NO2- (nmol/ml)
Preconditioning 0.83±0.040.92±0.050.75±0.04
Postconditioning 1.17±0.061.25±0.070.83±0.04

Statistically significant difference (p < 0.05) compared to the control group. Data is presented as mean ± standard error of the mean.

Synthetic Methodologies and Chemical Derivatization

General Approaches to Tetrazole Synthesis Relevant to (RS)-(Tetrazol-5-yl)glycine Analogs

The construction of the tetrazole ring is a critical step in the synthesis of this compound and its derivatives. Various methods have been developed, with the [3+2] cycloaddition reaction being a cornerstone of this chemistry.

Cycloaddition Reactions Involving Nitriles as Precursors

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), typically sodium azide. tandfonline.comnih.gov This reaction, often referred to as a "click chemistry" process, provides a direct and efficient route to the tetrazole core. nih.gov The mechanism of this transformation can vary depending on the reaction conditions. It can proceed through a concerted [3+2] cycloaddition or a stepwise pathway involving the initial nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.org

The scope of this reaction is broad, accommodating a variety of organic nitriles. organic-chemistry.org Both aromatic and aliphatic nitriles can be successfully employed as substrates. nih.gov The reaction is often catalyzed to overcome the activation energy barrier associated with the cycloaddition. nih.gov

Utilization of Alternative Precursor Strategies (e.g., Aldehydes, Amines, Isocyanides, Diazonium Salts)

While nitriles are the most common precursors, several alternative strategies have been developed to synthesize tetrazole derivatives, offering flexibility and access to a wider range of analogs.

Aldehydes: A one-pot, three-component reaction between an aldehyde, hydroxylamine, and sodium azide can yield 5-substituted 1H-tetrazoles. semanticscholar.orgnih.gov This method likely proceeds through the in situ formation of a nitrile, which then undergoes the [3+2] cycloaddition with sodium azide. semanticscholar.orgnih.gov An efficient one-pot protocol has also been developed for the synthesis of 1H-tetrazole and 1-methyltetrazole (B91406) derivatives directly from aldehydes under metal-free conditions. thieme-connect.com

Amines: Primary amines can be converted to 1-substituted 1H-1,2,3,4-tetrazole compounds in good yields through a reaction with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3. organic-chemistry.org

Isocyanides: Isocyanides are versatile precursors in multicomponent reactions for tetrazole synthesis. The Ugi four-component reaction (UT-4CR), which involves an isocyanide, an oxo component, an amine, and an azide source, is a powerful tool for generating α-aminomethyl tetrazoles. nih.govacs.org This approach offers significant molecular diversity.

Diazonium Salts: Aryl diazonium salts can react with terminal diazo compounds in a silver acetate-catalyzed [3+2]-cycloaddition to produce 2-aryl-5-substituted tetrazoles. semanticscholar.org

Catalytic Systems and Reaction Optimization in Tetrazole Synthesis

The efficiency and conditions of tetrazole synthesis can be significantly improved through the use of various catalytic systems. Research has focused on developing both metal-free and metal-based catalysts, with an emphasis on reusability and green chemistry principles.

Application of Metal-Free Conditions

Metal-free synthesis of 5-substituted-1H-tetrazoles offers advantages in terms of cost, toxicity, and environmental impact. rsc.org One such method involves the use of cuttlebone, a natural and low-cost heterogeneous catalyst, for the [3+2] cycloaddition of nitriles with sodium azide. rsc.org This reaction is believed to proceed through "electrophilic activation" of the nitrile via hydrogen bond formation with the cuttlebone surface. rsc.org Amine salts have also been shown to effectively catalyze the cycloaddition between sodium azide and various organic nitriles under mild conditions. tandfonline.com Furthermore, an unprecedented electrochemical [3+2] cycloaddition of azides with hydrazones provides a metal- and oxidant-free route to valuable tetrazoles. rsc.org

Efficiency of Recoverable and Reusable Nanocomposite Catalysts

Nanocomposite catalysts have emerged as highly efficient, stable, and reusable systems for tetrazole synthesis. These catalysts often consist of a metal complex supported on a nanomaterial.

For example, a cobalt complex stabilized on modified boehmite nanoparticles (Co-(PYT)2@BNPs) has been shown to be a highly efficient and retrievable catalyst for the formation of tetrazole derivatives. rsc.orgrsc.org This heterogeneous catalyst can be recovered and reused for several consecutive runs without significant loss of activity. rsc.orgrsc.org Similarly, copper on carbon (Cu/C) nanoparticles have been employed as a reusable heterogeneous catalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes. semanticscholar.orgnih.gov The catalyst can be recovered by simple filtration and reused multiple times. semanticscholar.orgnih.gov Magnetic nanoparticles have also gained significant attention due to their easy separation from the reaction mixture using an external magnet, making them ideal for recyclable catalytic systems. nih.gov

Table 1: Comparison of Catalytic Systems in Tetrazole Synthesis

Catalyst Type Example(s) Key Advantages
Metal-Free Cuttlebone, Amine Salts Low cost, low toxicity, environmentally friendly tandfonline.comrsc.org
Homogeneous Metal Cobalt(II) complex with a tetradentate ligand High efficiency, mild reaction conditions nih.gov
Heterogeneous Nanocomposite Co-(PYT)2@BNPs, Cu/C nanoparticles, Magnetic nanoparticles High efficiency, stability, recoverability, reusability semanticscholar.orgnih.govrsc.orgrsc.orgnih.gov

Stereoselective Synthesis Considerations for Chiral Tetrazolylglycine Derivatives

The synthesis of specific stereoisomers of tetrazolylglycine derivatives is crucial, as biological activity is often stereospecific. Achieving high diastereoselectivity in the synthesis of chiral tetrazole-containing compounds is an active area of research.

One approach involves the diastereoselective alkylation of chiral seven-membered rings fused to tetrazoles. nih.gov The stereoselectivity of these reactions can be influenced by the position and size of substituents on the ring and the nature of the electrophile. nih.gov This method allows for the construction of quaternary stereocenters with high stereocontrol. nih.gov

Another strategy involves the stereoselective synthesis of novel α-tetrazole-substituted 1,1'-binaphthylazepine chiral catalysts. nih.gov These catalysts, which combine a chiral binaphthyl moiety with a chiral α-aminotetrazole moiety, can be used in asymmetric synthesis. nih.gov The Ugi–azide reaction has also been employed in the synthesis of 2-(1H-tetrazol-5-yl)-iminosugars, although initial attempts resulted in low diastereoselectivity. beilstein-journals.org

Bioisosteric Design Strategies for Novel Tetrazole Glycine (B1666218) Analogues

Bioisosteric design is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological, pharmacokinetic, or toxicological properties without drastically altering its chemical structure. This is achieved by replacing a functional group with another that has similar physical and chemical characteristics. In the context of this compound, a potent N-methyl-D-aspartate (NMDA) receptor agonist, bioisosteric design strategies have been explored to develop novel analogues with potentially improved therapeutic profiles.

The tetrazole ring itself is a classic bioisostere of the carboxylic acid group. This substitution is often advantageous as the tetrazole moiety can offer a similar acidic pKa to a carboxylic acid, allowing it to exist in an ionized form at physiological pH and participate in similar ionic interactions with biological targets. Furthermore, the tetrazole ring generally exhibits greater metabolic stability and increased lipophilicity compared to a carboxylic acid, which can favorably impact a molecule's pharmacokinetic properties. The discovery of the angiotensin II receptor antagonist losartan, where a carboxylic acid was replaced by a tetrazole to enhance potency, is a landmark example of the success of this strategy.

One notable application of this bioisosteric principle in a related glycine derivative involves the design of a novel metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist. In this study, the distal carboxylic acid group of 2-(3'-carboxybicyclo[1.1.1]pent-1-yl)glycine (S-CBPG) was replaced with a 1H-tetrazol-5-yl group, yielding (S)-2-(3'-(1H-tetrazol-5-yl)bicyclo[1.1.1]pent-1-yl)glycine (S-TBPG). This bioisosteric replacement resulted in a selective mGluR1 antagonist, albeit with a moderate reduction in potency compared to the parent carboxylic acid-containing compound. This research highlights how the strategic incorporation of a tetrazole ring in place of a carboxylic acid can modulate the pharmacological profile of a glycine analogue, shifting its activity between different receptor subtypes.

Further research into the synthesis of various tetrazole analogues of amino acids has paved the way for creating diverse libraries of compounds for screening. These synthetic methodologies allow for the systematic modification of the amino acid scaffold, providing a platform to explore the structure-activity relationships (SAR) of novel tetrazole glycine analogues. By altering the substitution pattern on the glycine backbone or the tetrazole ring, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor.

The potency of this compound as an NMDA receptor agonist has been well-documented, and it serves as a valuable reference point for the design of new analogues. The table below presents data comparing the activity of this compound with other NMDA receptor agonists, illustrating its high potency.

CompoundIC50 (nM) vs [3H]CGS19755 BindingIC50 (nM) vs [3H]glutamate BindingRelative Potency vs NMDA
This compound98 ± 736 ± 18~20 times more active
NMDA--1
L-glutamate---
cis-methanoglutamate---

Advanced Research Perspectives and Future Directions

Elucidating Comprehensive Structure-Activity Relationships for NMDA Receptor Modulation

(RS)-(tetrazol-5-yl)glycine is a structurally novel compound distinguished by its tetrazole-substituted glycine (B1666218) structure, which confers exceptionally high potency and selectivity as an N-methyl-D-aspartate (NMDA) receptor agonist. nih.govwikipedia.org Research into its structure-activity relationship (SAR) reveals that the spatial arrangement of charges on the molecule at physiological pH may mimic conformations of endogenous excitatory amino acids like aspartic and glutamic acid, potentially leading to an optimal interaction with the NMDA receptor site. nih.gov

Studies have demonstrated that this compound is significantly more potent than NMDA itself and other agonists such as cis-methanoglutamate. nih.govnih.gov In radioligand binding assays using rat brain membranes, it potently displaced the binding of [3H]CGS19755 and [3H]glutamate with IC50 values of 98 nM and 36 nM, respectively. nih.govnactem.ac.uk In functional assays, it proved to be more potent and efficacious than both NMDA and cis-methanoglutamate. nih.gov Its remarkable potency is further highlighted by its in vivo excitotoxic effects, where it is approximately 100 to 500 times more potent than cis-methanoglutamate and NMDA, respectively, in adult rats. nih.gov This significant increase in activity underscores the critical role of the tetrazole moiety in modulating NMDA receptor function.

Comparative Potency and Binding Affinity of NMDA Receptor Agonists
CompoundBinding Affinity (IC50)Relative In Vivo Potency (Excitotoxicity vs. NMDA)Reference
This compound36 nM vs. [3H]glutamate; 98 nM vs. [3H]CGS19755~150-500 times more potent nih.govnih.gov
NMDA-Baseline nih.gov
cis-methanoglutamate-~3-5 times more potent nih.gov

Exploration of Multifunctional Mechanisms and Detailed Binding Modes of Tetrazole-Containing Agonists

This compound functions as a highly selective competitive agonist at the NMDA receptor. nih.gov Its mechanism of action involves direct binding to the glutamate (B1630785) recognition site on the NMDA receptor complex. This interaction initiates depolarization and subsequent physiological effects. nih.gov The compound's selectivity is a key feature; it does not significantly inhibit the binding of ligands to other glutamate receptor subtypes, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) or kainate receptors, nor does it affect the glycine co-agonist site, with IC50 values for these sites exceeding 30,000 nM. nih.govnactem.ac.uk

The binding mode is thought to be facilitated by the physicochemical properties of the tetrazole ring. This ring system is a bioisostere of the carboxylic acid group found in glutamate, but it offers a distinct electronic and steric profile. rug.nl The tetrazole ring, with a pKa similar to that of a carboxylic acid, is ionized at physiological pH, allowing it to form strong electrostatic and hydrogen bond interactions with receptor binding sites. rug.nl The unique structural features of this compound may allow for an optimal fit within the ligand-binding domain of the NMDA receptor, contributing to its high affinity and efficacy compared to other agonists. nih.gov

Development of Tetrazole Bioisosteres for Optimizing Lead Molecules in Neurological Research

The tetrazole ring present in this compound is a prime example of a non-classical bioisostere for the carboxylic acid moiety, a common functional group in endogenous ligands and drug molecules. rug.nltandfonline.com Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance the pharmacological and pharmacokinetic properties of a lead compound without drastically altering its chemical structure. rug.nl

Replacing a carboxylic acid with a tetrazole ring offers several advantages for neurological research and drug design.

Similar Acidity : The tetrazole ring has a pKa value (around 4.5-4.9) that is very similar to that of a carboxylic acid (4.2-4.4), ensuring it remains ionized at physiological pH, which is often crucial for receptor interaction. rug.nl

Increased Lipophilicity : Tetrazolate anions are generally more lipophilic than the corresponding carboxylates. rug.nl This property can improve a molecule's ability to cross biological membranes, including the blood-brain barrier. rug.nlresearchgate.net

Metabolic Stability : The tetrazole ring is resistant to many metabolic degradation pathways that carboxylic acids are susceptible to, potentially leading to a longer duration of action. rug.nltandfonline.com

Enhanced Receptor Interactions : The nitrogen-rich tetrazole ring provides more opportunities for forming hydrogen bonds and other noncovalent interactions with target receptors compared to a carboxyl group. rug.nl

This bioisosteric substitution has been successfully employed in various therapeutic areas to improve potency, selectivity, and bioavailability, as seen in drugs like losartan. tandfonline.comdrughunter.com The high potency of this compound validates the use of this strategy for developing novel modulators of the NMDA receptor.

In-depth Investigation of Pharmacodynamic Profiles in Complex Biological Systems

The pharmacodynamic profile of this compound is characterized by potent and rapid NMDA receptor-mediated effects in both in vitro and in vivo systems. In rat cortical slice preparations, it acts as a powerful depolarizing agent, an effect that can be selectively blocked by NMDA receptor antagonists. nih.gov Unlike other agonists, it also induces rapid, receptor-mediated neurotoxicity at these depolarizing concentrations. nih.govnih.gov

In vivo studies have further characterized its potent physiological effects. When administered to neonatal rats, this compound is a highly potent convulsant, with an ED50 of 0.071 mg/kg. nih.gov These convulsions are selectively antagonized by both competitive and non-competitive NMDA receptor antagonists, confirming the mechanism of action. nih.gov Furthermore, direct injection into the striatum of adult rats leads to significant excitotoxic lesions, causing the loss of GABAergic and cholinergic neurons. nih.gov In neonatal rats, similar injections produce significant brain damage. nih.gov The compound's ability to readily penetrate the blood-brain barrier allows for systemic administration in animal models to study seizure induction and NMDA receptor function. chemicalbook.comunc.edu

Pharmacodynamic Profile of this compound
Biological SystemObserved EffectKey FindingReference
Rat Cortical SlicesNeuronal depolarizationMore potent than NMDA and cis-methanoglutamate nih.gov
Neonatal Rats (in vivo)ConvulsionsHighly potent convulsant (ED50 = 0.071 mg/kg) nih.gov
Adult Rats (intrastriatal injection)Excitotoxic lesions; loss of GABAergic and cholinergic neurons~500 times more potent than NMDA nih.gov
Genetic Mouse ModelsInduction of Fos protein expression and seizuresEffective tool for studying NMDA receptor hypofunction unc.edu

Potential for Advancing Therapeutic Target Validation and Preclinical Drug Development through Mechanistic Studies

Due to its high potency, selectivity, and robust in vivo activity, this compound serves as a critical research tool for advancing the understanding of NMDA receptor function and its role in neurological disorders. nih.gov Mechanistic studies using this compound can provide valuable insights for therapeutic target validation and preclinical drug development.

Its use as a potent excitotoxin allows researchers to create animal models of NMDA receptor-mediated neurotoxicity, which is implicated in various pathologies. nih.gov By reliably inducing this pathological state, the compound enables the preclinical testing and validation of potential neuroprotective agents that aim to modulate NMDA receptor activity. Furthermore, its ability to induce seizures in animal models makes it a useful tool for studying the mechanisms of epilepsy and for screening novel anticonvulsant therapies. chemicalbook.comunc.edu

As a highly selective and potent agonist, this compound can be used as a reference compound to probe NMDA receptor function in vitro and in vivo. nih.gov It helps in characterizing the binding sites and functional activity of newly developed NMDA receptor antagonists and modulators. The well-defined pharmacodynamic profile of this compound provides a benchmark against which the efficacy and potency of novel drug candidates can be measured, thereby accelerating the preclinical drug development process for a range of neurological and psychiatric conditions where NMDA receptor dysfunction is a key factor.

Q & A

Q. How can researchers assess NMDA receptor activation by (RS)-(tetrazol-5-yl)glycine (TZG) in vivo?

TZG-induced Fos protein expression is a validated marker for NMDA receptor activation. Methodologically, inject TZG subcutaneously (e.g., 1.25–1.5 mg/kg in mice) and quantify Fos immunoreactivity in brain regions like the hypothalamus or nucleus tractus solitarius 90 minutes post-injection. Use ANOVA to compare Fos counts between treatment groups and Tukey’s test for post-hoc analysis. Include saline-injected controls to baseline Fos expression .

Q. What experimental design considerations are critical for studying TZG-induced seizures?

  • Dose stratification : Use threshold doses (e.g., 1.25 mg/kg) to avoid fatal tonic-clonic seizures while retaining analyzable behavioral responses. Higher doses (1.5 mg/kg) may require exclusion due to mortality .
  • Genetic models : Compare wild-type (NR1 +/+) and NMDA receptor hypofunction models (NR1 -/-) to isolate receptor-specific effects. Balance gender ratios and use littermates to control genetic variability .
  • Behavioral scoring : Classify responses as "no effect," "hyperactivity," or "seizure" and analyze using logistic regression to account for genotype-treatment interactions .

Q. What are the EC50 values of TZG for NMDA receptor subtypes, and how do these inform receptor specificity?

TZG exhibits subtype-specific agonism: EC50 = 99 nM for GluN1/GluN2D and 1.7 µM for GluN1/GluN2A. Use comparative assays with selective antagonists (e.g., L-689,560 for glycine sites) or heterologous expression systems (e.g., HEK cells expressing GluN2A vs. GluN2D) to validate receptor selectivity. Cross-validate with Fos induction in brain regions enriched with specific subunits .

Q. Which statistical methods are appropriate for analyzing TZG-induced seizure variability?

  • ANOVA : For comparing Fos counts or seizure latency across multiple dose groups.
  • Logistic regression : To model binary outcomes (e.g., seizure presence/absence) while controlling for covariates like genotype.
  • Exclusion criteria : Omit high-dose groups with >50% mortality to avoid skewed data .

Advanced Research Questions

Q. How can researchers resolve contradictory data on TZG’s seizure-inducing efficacy across genetic models?

Contradictions may arise from differential NMDA receptor expression. For example, NR1 -/- mice show attenuated Fos induction but comparable seizure susceptibility to wild-type mice in threshold doses. To address this:

  • Quantify receptor density : Use autoradiography with radiolabeled NMDA antagonists (e.g., [³H]MK-801) in target regions.
  • Control for compensatory mechanisms : Assess alternative glutamate receptors (e.g., AMPA) via pharmacological blockade .

Q. What techniques identify neuroanatomical specificity of TZG’s effects?

  • Immunocytochemistry : Stain Fos protein in microdissected brain regions (e.g., arcuate nucleus, hippocampus) using antibodies validated with negative controls (omission of primary antibody).
  • Stereotaxic injection : Administer TZG directly into regions like the nucleus tractus solitarius to isolate local NMDA activation from systemic effects .

Q. How can TZG be applied in genetic models of NMDA receptor hypofunction?

  • Behavioral phenotyping : Combine TZG challenge with prepulse inhibition (PPI) or social interaction tests to model schizophrenia-like deficits in NR1 -/- mice.
  • Circuit mapping : Use c-Fos/TetTag systems to label neurons activated by TZG and trace connectivity via retrograde tracers .

Q. What methodological safeguards ensure accurate Fos protein quantification?

  • Blinded counting : Use automated cell-counting software or independent observers blinded to treatment groups.
  • Antibody validation : Confirm specificity with knockout tissue (e.g., Fos-null mice) and optimize dilution to minimize background .

Q. How does TZG’s efficacy compare to other NMDA agonists in experimental models?

TZG’s potency exceeds glycine-site agonists like D-serine but is lower than glutamate-site agonists (e.g., NMDA). Use head-to-head comparisons in Fos induction assays or electrophysiology (e.g., whole-cell patch clamp in cortical slices). Note that TZG’s tetrazole moiety enhances blood-brain barrier penetration compared to carboxylate-containing agonists .

Q. Can TZG’s applications extend beyond neuroscience (e.g., cardiac studies)?

Preliminary evidence shows TZG modulates cardiac NMDA receptors, influencing oxidative stress during ischemia-reperfusion. To adapt TZG for cardiac research:

  • Ex vivo models : Perfuse isolated hearts with TZG (5 µM) and measure functional parameters (e.g., LV pressure) alongside oxidative markers (lipid peroxidation).
  • Receptor profiling : Confirm cardiac NMDA expression via RT-PCR or Western blot before testing .

Methodological Tables

Q. Table 1. Key Experimental Parameters for TZG Studies

ParameterRecommendationReference
Dose range (mice)0.75–1.5 mg/kg (s.c.)
Fos quantification time90 minutes post-injection
EC50 (GluN1/GluN2D)99 nM
Statistical testsANOVA, logistic regression

Q. Table 2. Common Pitfalls and Solutions

PitfallSolution
High mortality at 1.5 mg/kgUse lower threshold doses (1.25 mg/kg)
Non-specific Fos stainingValidate antibodies with knockout tissue
Variable seizure responsesStratify by genotype and dose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(RS)-(Tetrazol-5-yl)glycine
Reactant of Route 2
(RS)-(Tetrazol-5-yl)glycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.